![molecular formula C24H20ClN5O2S B2674871 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893785-51-8](/img/structure/B2674871.png)
7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical with the molecular formula C23H18ClN5O2S and a molecular weight of 463.94 . It is used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 463.94 . More specific properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Antihistaminic Activity
A novel approach to antihistaminic agents involved the synthesis of various triazoloquinazolin-5-one derivatives. Among these, specific compounds demonstrated significant protection against histamine-induced bronchospasm in animal models, indicating potential as new classes of H1-antihistaminic agents. These compounds were synthesized through innovative routes, highlighting their efficacy in vivo with minimal sedation compared to traditional medications like chlorpheniramine maleate, suggesting a promising direction for developing non-sedative antihistamines (Alagarsamy et al., 2008), (Gobinath et al., 2015).
Anticancer Activity
Research on triazoloquinolin-7-amine–derived ureas revealed their potential as anticancer agents. This class of compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines in vitro. The structure-activity relationship studies of these compounds provide valuable insights into designing effective anticancer therapies (Reddy et al., 2015).
Hypotensive Activity
The synthesis of octahydroquinazoline derivatives showed high hypotensive effects through α(1)-blocking activity. These compounds were structurally similar to prazosin but did not cause reflex tachycardia, indicating their potential as safer alternatives for hypertension management (El-Sabbagh et al., 2010).
Diuretic Agents
Studies on quinazolinone derivatives incorporating a thiazole or 1,3,4-thiadiazole moiety revealed significant diuretic activity. This research suggests the therapeutic potential of these compounds in managing conditions that benefit from diuresis (Maarouf et al., 2004).
Antimicrobial and Nematicidal Properties
Triazoloquinazolinylthiazolidinones have been identified as a new class of antimicrobial and nematicidal agents. Their synthesis and testing indicated significant activity against various bacterial and fungal strains, as well as nematodes. These findings open avenues for the development of novel treatments in agriculture and infectious diseases (Reddy et al., 2016).
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-14-4-8-18(9-5-14)26-22-20-13-17(25)7-11-21(20)30-23(27-22)24(28-29-30)33(31,32)19-10-6-15(2)16(3)12-19/h4-13H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMGVDPTBQWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)
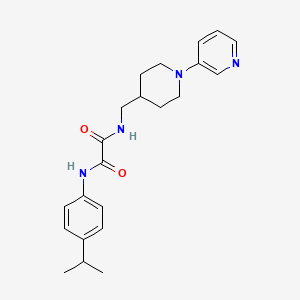
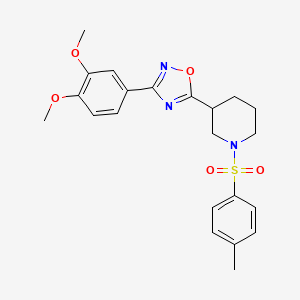
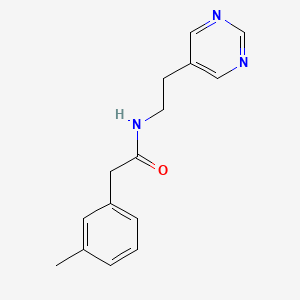
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2674792.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2674796.png)
![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)
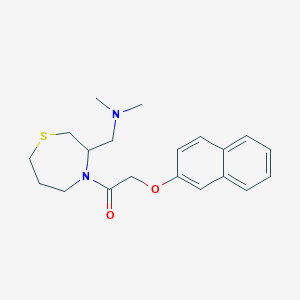
![3-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2674803.png)
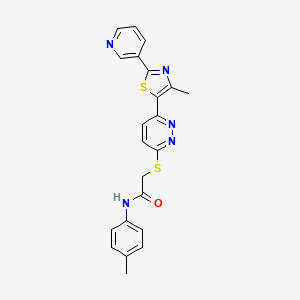
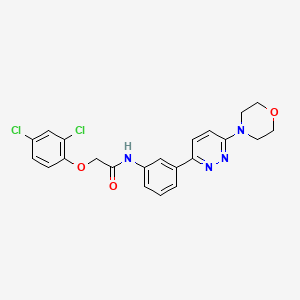
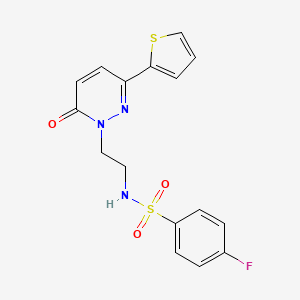
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)
